5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole
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Overview
Description
5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring, making it a dichlorohydroxyphenyl derivative.
Preparation Methods
The synthesis of 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole typically involves the reaction of 4,5-dichloro-2-hydroxybenzaldehyde with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the pyrazole ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The presence of chlorine and hydroxyl groups can enhance its binding affinity to these targets, leading to increased potency .
Comparison with Similar Compounds
Similar compounds to 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole include other dichlorohydroxyphenyl derivatives and pyrazole-based compounds. Some examples are:
4,5-Dichloro-2-hydroxyphenylhydrazine: A precursor in the synthesis of the target compound.
1-Phenyl-3-(4,5-dichloro-2-hydroxyphenyl)pyrazole: A structural isomer with similar properties.
4,5-Dichloro-2-hydroxybenzaldehyde: A key intermediate in the synthesis of the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
288401-50-3 |
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Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-phenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-8-11(15(20)9-13(12)17)14-6-7-18-19(14)10-4-2-1-3-5-10/h1-9,20H |
InChI Key |
TYLKFSIACCDSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC(=C(C=C3O)Cl)Cl |
Origin of Product |
United States |
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